molecular formula C15H15NO2 B3152055 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol CAS No. 726181-22-2

6-methoxy-1,4-dimethyl-9H-carbazol-3-ol

Cat. No. B3152055
CAS RN: 726181-22-2
M. Wt: 241.28 g/mol
InChI Key: MNNSLDCBQUEBFZ-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dimethyl-9H-carbazol-3-ol is a synthetic derivative of carbazole. It has a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol .


Synthesis Analysis

The synthesis of 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol involves a palladium-catalyzed coupling reaction of 1,4-dimethyl-9H-carbazole-6-boronic acids and (hetero)aryl halides . This compound can be synthesized in bulk and is available for research use .


Molecular Structure Analysis

The molecular structure of 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol is represented by the SMILES notation: OC1=C©C2=C(C©=C1)NC3=C2C=C(OC)C=C3 . This indicates the presence of a carbazole ring with methoxy and methyl substituents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Carbazole derivatives, including those structurally related to 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol, have been synthesized and investigated for their chemical properties and reactions. These studies have contributed to understanding the mechanisms behind their chemical behavior, which is crucial for their application in creating new materials and drugs (Yokoyama, 2015).

Pharmaceutical Applications

  • The compound and its derivatives have been explored for their potential in pharmaceutical applications. For example, certain carbazole derivatives have been studied for their antioxidant activities, showing promise as compounds that could be developed into therapeutic agents (Hieda, 2017).

Material Science and Optoelectronics

  • Carbazoles are integral to the development of materials for optoelectronics, including organic light-emitting diodes (OLEDs). Their unique properties make them suitable for applications in light-emitting devices, with ongoing research into their use in TADF applications and as host materials in phosphorescent OLEDs (Ledwon, 2019).

Environmental and Analytical Chemistry

  • In addition to their applications in materials science and pharmacy, carbazole derivatives are subjects of study in environmental science, particularly concerning their occurrence and fate in the environment. Such research is crucial for assessing the environmental impact of these compounds and understanding their behavior in various ecosystems (Zuiderveen, 2020).

Safety and Hazards

The safety and hazards associated with 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

Carbazole derivatives, including 6-methoxy-1,4-dimethyl-9H-carbazol-3-ol, have gained significant attention in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research may focus on exploring these properties further and developing new applications for these compounds in various fields of research and industry.

properties

IUPAC Name

6-methoxy-1,4-dimethyl-9H-carbazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-6-13(17)9(2)14-11-7-10(18-3)4-5-12(11)16-15(8)14/h4-7,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNSLDCBQUEBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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